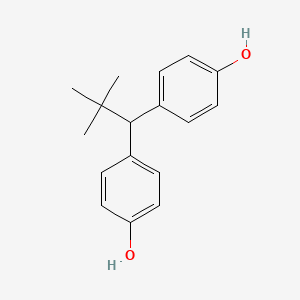![molecular formula C18H34N2S5 B14656482 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole CAS No. 53338-07-1](/img/structure/B14656482.png)
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C₁₈H₃₄N₂S₅. It is characterized by the presence of disulfanyl groups and a thiadiazole ring, which contribute to its unique chemical properties .
Méthodes De Préparation
The synthesis of 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole typically involves the reaction of 2,4,4-trimethylpentan-2-thiol with a thiadiazole precursor under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and requires specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the disulfide bonds into thiol groups.
Substitution: The compound can participate in substitution reactions where one of the disulfanyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive disulfanyl groups.
Biology: The compound’s ability to form stable disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and polymers.
Mécanisme D'action
The mechanism of action of 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole involves its ability to interact with thiol groups in proteins and other biomolecules. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of the target molecules. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-th
Propriétés
Numéro CAS |
53338-07-1 |
|---|---|
Formule moléculaire |
C18H34N2S5 |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
3,5-bis(2,4,4-trimethylpentan-2-yldisulfanyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C18H34N2S5/c1-15(2,3)11-17(7,8)24-22-13-19-14(21-20-13)23-25-18(9,10)12-16(4,5)6/h11-12H2,1-10H3 |
Clé InChI |
OHOUFTLYDXSBFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)SSC1=NSC(=N1)SSC(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


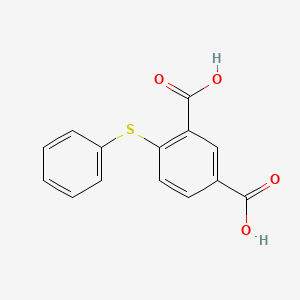
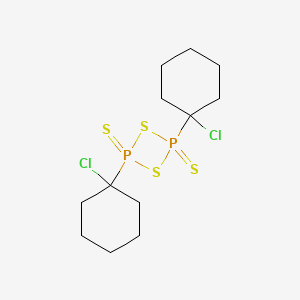
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
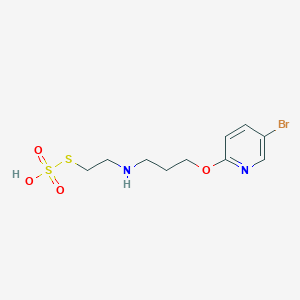
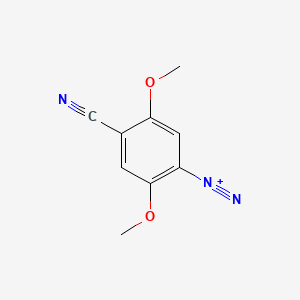

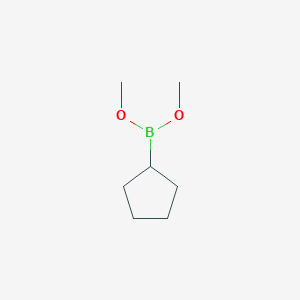
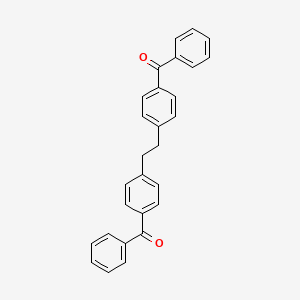
![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
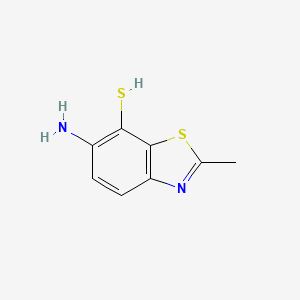
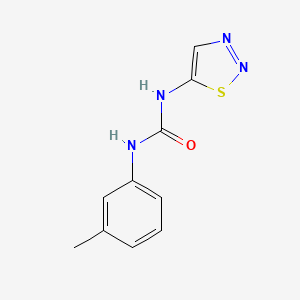
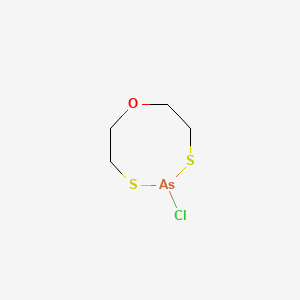
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
